
5-Bromo-3-methyl-2-(methylthio)pyridine
Übersicht
Beschreibung
5-Bromo-3-methyl-2-(methylthio)pyridine is a chemical compound with the molecular formula C7H8BrNS . It has a molecular weight of 218.12 . The compound is typically stored at a temperature of 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H8BrNS/c1-5-3-6(8)4-9-7(5)10-2/h3-4H,1-2H3 . The SMILES string is CSc1ncc©cc1Br .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 218.11 and an empirical formula of C7H8BrNS .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
Research demonstrates the utility of 5-Bromo-3-methyl-2-(methylthio)pyridine in the synthesis of various heterocyclic compounds. For instance, Zav’yalova et al. (2009) detail the reaction of methyllithium with 3-cyano-6-methylpyridine-2(1H)-thione, leading to the formation of 3-acetyl-6-methyl-2-(methylthio)pyridine, which upon bromination, yields substituted 3-(bromoacetyl)pyridine, a key intermediate for synthesizing diverse heterocyclic compounds (Zav’yalova, Zubarev, & Shestopalov, 2009).
Quantum Mechanical Investigations and Biological Activities
A study by Ahmad et al. (2017) employs 5-bromo-2-methylpyridin-3-amine, closely related to the target compound, in palladium-catalyzed Suzuki cross-coupling reactions to create novel pyridine derivatives. These compounds were further analyzed using density functional theory (DFT) to elucidate their potential as chiral dopants for liquid crystals and to assess their antimicrobial activities, demonstrating the compound's role in both chemical synthesis and the evaluation of biological activity (Ahmad et al., 2017).
Advanced Material Synthesis
Stagni et al. (2008) investigate the photophysical properties of heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes with tetrazolate chelate ligands derived from bromo-substituted pyridines. This research highlights the role of the ancillary ligand in tuning the color of iridium tetrazolate complexes, which is crucial for developing advanced materials for optoelectronic applications (Stagni et al., 2008).
Catalytic Methods and Chemical Synthesis
The research by Grozavu et al. (2020) introduces a catalytic method for the direct methylation of pyridines, exploiting the reactivity between aromatic and non-aromatic compounds. This study underscores the versatility of bromo-substituted pyridines in facilitating innovative catalytic reactions that enhance the efficiency of chemical synthesis (Grozavu et al., 2020).
Wirkmechanismus
Target of Action
It’s known that this compound can act as a raw material in the preparation of various derivatives .
Mode of Action
5-Bromo-3-methyl-2-(methylthio)pyridine may be involved in the synthesis of biaryls through a one-pot tandem borylation/Suzuki-Miyaura cross-coupling reaction catalyzed by a palladacycle . It has also been demonstrated to function as the substrate in a general palladium-catalyzed coupling of aryl bromides/triflates and thiols .
Biochemical Pathways
It’s known that this compound can facilitate the synthesis of 5-arylamino-2-picolines via displacement of bromide by anthranilic acid and decarboxylation .
Result of Action
Its role in the synthesis of various derivatives suggests it may have significant effects in chemical reactions .
Safety and Hazards
This compound is harmful if swallowed and may cause respiratory irritation. It also causes skin irritation and serious eye damage . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound . Avoid ingestion and inhalation, and ensure adequate ventilation .
Biochemische Analyse
Biochemical Properties
5-Bromo-3-methyl-2-(methylthio)pyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes and proteins, influencing their activity. For instance, it can act as a substrate or inhibitor in enzymatic reactions, thereby modulating the activity of enzymes involved in metabolic pathways . The nature of these interactions often involves binding to the active site of the enzyme, leading to either activation or inhibition of the enzyme’s function.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of certain genes, leading to changes in protein synthesis and cellular function . Additionally, it can modulate cell signaling pathways, impacting processes such as cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to the formation of metabolites . These interactions can affect metabolic flux and the levels of specific metabolites, influencing overall cellular metabolism. The compound’s involvement in these pathways highlights its significance in biochemical research and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound can be transported across cell membranes through specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also influence its overall activity and effectiveness.
Subcellular Localization
The subcellular localization of this compound is essential for its function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can affect its activity and interactions with other biomolecules, influencing its overall biochemical effects.
Eigenschaften
IUPAC Name |
5-bromo-3-methyl-2-methylsulfanylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNS/c1-5-3-6(8)4-9-7(5)10-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAWBRQROKUPTAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1SC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



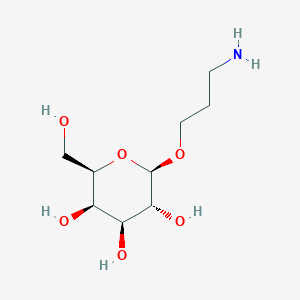
![Methyl({[3-(trifluoromethoxy)phenyl]methyl})amine hydrochloride](/img/structure/B1378255.png)
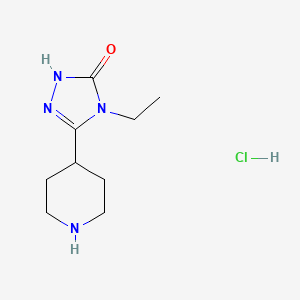
![1-[4-(1-Aminoethyl)phenyl]-3,3-diethylurea hydrochloride](/img/structure/B1378257.png)
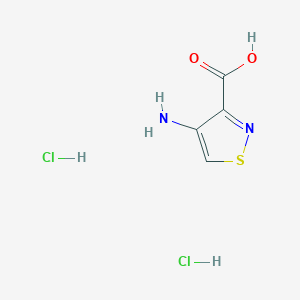

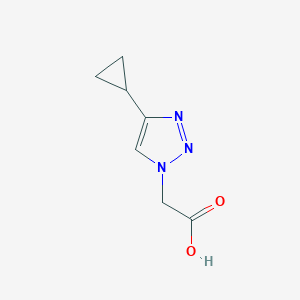
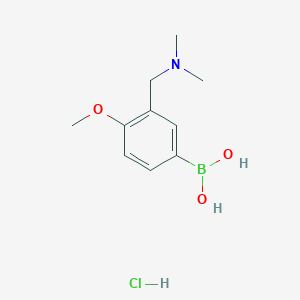
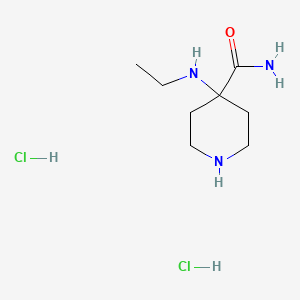
![3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride](/img/structure/B1378267.png)
![3-[3-(Methylcarbamoyl)phenyl]propanoic acid](/img/structure/B1378272.png)
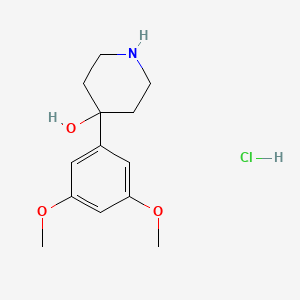
![1-[2-(Pyrrolidin-3-yloxy)ethyl]pyrrolidine dihydrochloride](/img/structure/B1378275.png)
